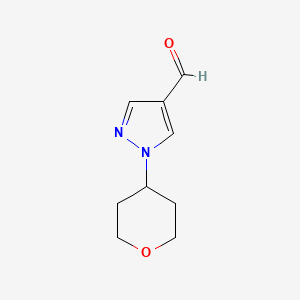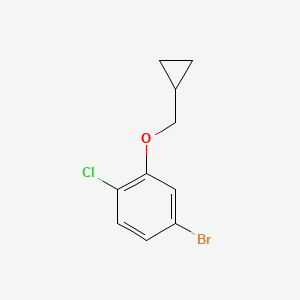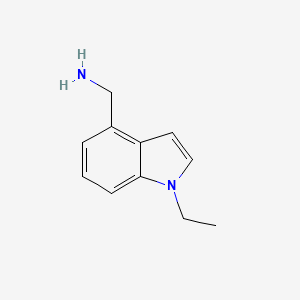
C-(1-Ethyl-1H-indol-4-yl)-methylamine
Overview
Description
Scientific Research Applications
Biochemical and Pharmacological Research
Indole-based compounds, including those with structures similar to C-(1-Ethyl-1H-indol-4-yl)-methylamine, are explored for their potential in medical and pharmacological applications. For example, indole synthesis methods are critical in the development of pharmaceuticals, as indole and its derivatives are core structures in many natural and synthetic compounds with significant biological activities (Taber & Tirunahari, 2011). The Catharanthus alkaloids, which include powerful antitumor drugs like vinblastine and vincristine, are indole alkaloids that have been the subject of extensive research. The biosynthesis and regulation of these alkaloids have been explored to enhance their production and to understand their mechanisms of action (El-Sayed & Verpoorte, 2007).
Material Science and Chemistry
In material science, the focus on indole-based structures extends to exploring their potential in creating new materials with unique properties. For instance, the Pictet-Spengler reaction is a key synthetic method used for preparing tetrahydro-β-carboline scaffolds, a common motif in indole-based alkaloids. This reaction and its variants are utilized in combinatorial chemistry for the synthesis of diverse and complex structures, which could have applications ranging from catalysis to novel material creation (Rao, Maiti, & Chanda, 2017).
Environmental and Toxicological Studies
Indole derivatives are also subjects of environmental and toxicological studies, given their potential effects and applications. For example, the understanding of the toxicity and environmental impact of certain compounds is essential for their safe industrial utilization, as seen in the assessment of ionic liquids which can dissolve biopolymers like cellulose and chitin (Ostadjoo et al., 2018). This research is crucial for predicting and controlling the environmental fate of these compounds.
properties
IUPAC Name |
(1-ethylindol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-13-7-6-10-9(8-12)4-3-5-11(10)13/h3-7H,2,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFIETWMTSEOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



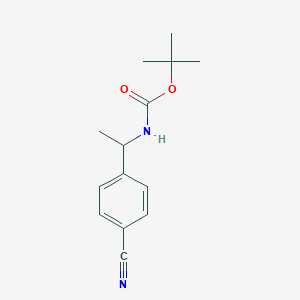
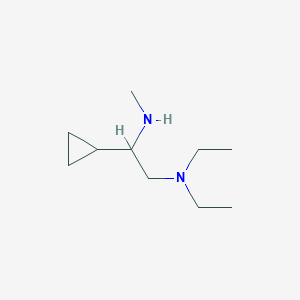
![[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B1399899.png)
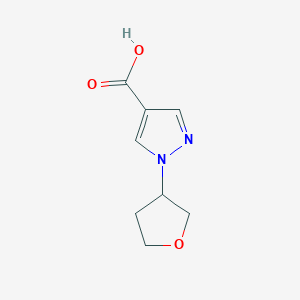
![Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1399901.png)
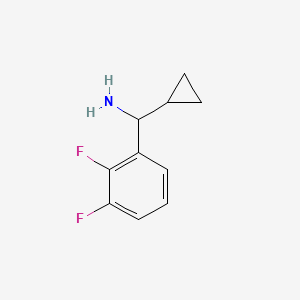
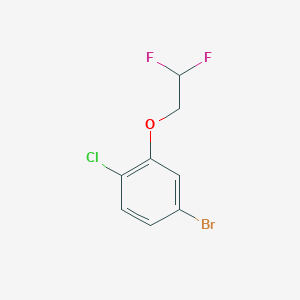
amine](/img/structure/B1399904.png)


![2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1399911.png)
